2-Ethyl-2-imidazolin

Übersicht

Beschreibung

2-Ethyl Imidazole is a colorless to yellowish solid with an amine-like odor . It is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing .

Synthesis Analysis

Imidazoline surfactants belong to the category of cationic surfactants. They are often quaternary nitrogen salts and are widely used both in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers . The fatty imidazolines were synthesized by cyclizing the diamides at 150 C for 2 hr under reduced pressure in a 92% yield .Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

2-Ethyl-2-imidazoline can participate in various chemical reactions due to its imidazole ring. It can act as a nucleophile and engage in substitution reactions or serve as a ligand in coordination chemistry. Reactions of [RuH (CO)CI (PPh3)3] have been carried out with imidazole, 2-methylimidazole, 2-ethylimidazole and pyrazole in the presence of suitable anions [BF4-,BPh4-,ClO4-,&PF6-] .Physical and Chemical Properties Analysis

2-Ethyl-2-imidazoline is a solid at room temperature . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Wissenschaftliche Forschungsanwendungen

Anwendungen in der Textilindustrie

2-Ethyl-2-imidazolin: wird in der Textilindustrie hauptsächlich als Weichmacher eingesetzt. Aufgrund seiner kationischen Natur verleiht es Stoffen ein glattes und weiches Gefühl, da es an negativ geladenen Stoffoberflächen haftet. Zusätzlich dient es als Antistatikmittel, wodurch statische Aufladung reduziert wird und der Stoff angenehm zu tragen ist .

Waschmittelzusatz

In Waschmitteln verbessert This compound die Waschleistung, die Schaumeigenschaften und die Wiederbenetzbarkeit. Die Zugabe zu Waschmitteln sorgt dafür, dass Kleidung nicht nur sauber, sondern auch angenehm weich bleibt und weniger Falten nach dem Waschen aufweist .

Korrosionsschutz

Die Verbindung ist wirksam bei der Verhinderung von Korrosion auf Metalloberflächen. Ihre film bildenden Eigenschaften erzeugen eine schützende Schicht, die Metalle vor korrosiven Elementen schützt, was sie in Industrien wertvoll macht, in denen die Metallkonservierung entscheidend ist .

Emulgierung und Dispersion

This compound: wirkt als Emulgator und Dispergiermittel, wodurch die Mischung nicht mischbarer Flüssigkeiten und die stabile Dispersion von Partikeln in einem Medium ermöglicht wird. Diese Eigenschaft ist besonders vorteilhaft bei der Herstellung von Farben, Tinten und Beschichtungen .

Landwirtschaft

Im landwirtschaftlichen Sektor kann This compound als Flockungsmittel zur Unterstützung von Wasseraufbereitungsprozessen verwendet werden. Es trägt zur Aggregation von Partikeln bei, wodurch die Wasserklarheit und -qualität für Bewässerungszwecke verbessert wird .

Produkte für die Körperpflege

Aufgrund seiner konditionierenden Eigenschaften wird This compound in Körperpflegeprodukten wie Haarkonditionierern verwendet. Es sorgt für eine konditionierende Wirkung, wodurch das Haar weich und geschmeidig bleibt .

Schmierstoffe und Industrieflüssigkeiten

Die Verbindung wird als Rheologiemodifikator in Schmierstoffen und Industrieflüssigkeiten verwendet. Sie modifiziert die Fließeigenschaften, wodurch die Leistung und Effizienz dieser Flüssigkeiten in verschiedenen industriellen Anwendungen verbessert wird .

Bioabbaubarkeit und Umweltbelastung

Die Erforschung der Bioabbaubarkeit von This compound ist entscheidend für die Beurteilung seiner Umweltbelastung. Als Tensid ist das Verständnis seines Abbauprozesses und seiner Nebenprodukte unerlässlich, um sicherzustellen, dass seine Verwendung keine nachteiligen Auswirkungen auf Ökosysteme hat .

Wirkmechanismus

Imidazole nucleus forms the main structure of some well-known components of human organisms, that is, the amino acid histidine, Vit-B12, a component of DNA base structure and purines, histamine, and biotin . Imidazole-containing drugs have a broaden scope in remedying various dispositions in clinical medicine .

Safety and Hazards

2-Ethyl-2-imidazoline may cause severe skin burns and eye damage. It may also damage the unborn child . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Biochemische Analyse

Biochemical Properties

2-Ethyl-2-imidazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a ligand for imidazoline receptors, which are involved in several physiological processes. The compound interacts with enzymes such as monoamine oxidase (MAO) and nitric oxide synthase (NOS), influencing their activity. These interactions are crucial for the regulation of neurotransmitter levels and the production of nitric oxide, respectively . Additionally, 2-Ethyl-2-imidazoline has been shown to bind to α2-adrenergic receptors, modulating their activity and affecting neurotransmission .

Cellular Effects

2-Ethyl-2-imidazoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, 2-Ethyl-2-imidazoline affects the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to stress and injury . The compound also influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-Ethyl-2-imidazoline involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to imidazoline receptors, leading to the activation or inhibition of downstream signaling pathways . For example, its interaction with imidazoline I2 receptors results in the modulation of monoamine oxidase activity, affecting neurotransmitter levels . Additionally, 2-Ethyl-2-imidazoline can inhibit nitric oxide synthase, reducing the production of nitric oxide and influencing vascular tone and immune responses . The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-2-imidazoline can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Ethyl-2-imidazoline has been shown to result in adaptive changes in cellular function, such as alterations in receptor expression and enzyme activity . These changes can affect the overall response of cells to the compound and may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Ethyl-2-imidazoline vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 2-Ethyl-2-imidazoline can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to toxicity . These findings highlight the importance of careful dosage optimization in the use of 2-Ethyl-2-imidazoline for therapeutic purposes .

Metabolic Pathways

2-Ethyl-2-imidazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 2-Ethyl-2-imidazoline, converting it into more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity and potential therapeutic effects .

Transport and Distribution

The transport and distribution of 2-Ethyl-2-imidazoline within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 2-Ethyl-2-imidazoline can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors determine the overall bioavailability and efficacy of 2-Ethyl-2-imidazoline in different biological contexts .

Subcellular Localization

The subcellular localization of 2-Ethyl-2-imidazoline is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, 2-Ethyl-2-imidazoline can be targeted to the mitochondria, where it affects mitochondrial function and energy production . The compound’s subcellular localization is essential for its role in modulating cellular processes and responses .

Eigenschaften

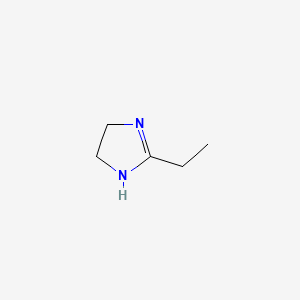

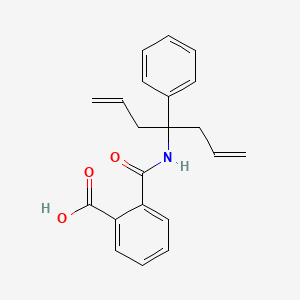

IUPAC Name |

2-ethyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKCFBHJFNUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239233 | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-52-9 | |

| Record name | 2-Ethylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Ethyl-2-imidazoline contribute to polyamide synthesis?

A: 2-Ethyl-2-imidazoline acts as a monomer in a ring-opening polyaddition reaction with dicarboxylic acids to produce polyamides []. This reaction occurs at elevated temperatures (around 220°C) where the imidazoline ring opens and reacts with the carboxylic acid groups of the dicarboxylic acid. This process forms amide linkages, ultimately resulting in the polyamide chain. The research specifically demonstrates this with the synthesis of nylon 26 by reacting 2-Ethyl-2-imidazoline with adipic acid [].

Q2: What spectroscopic data supports the successful synthesis of polyamides using 2-Ethyl-2-imidazoline?

A: The research primarily utilizes infrared (IR) spectroscopy to confirm the formation of nylon 26 []. By comparing the IR spectrum of the synthesized polymer with an authentic sample of nylon 26, the researchers found a high degree of similarity. This similarity in the IR spectra indicates the presence of identical functional groups, confirming the successful synthesis of nylon 26 using 2-Ethyl-2-imidazoline and adipic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)

![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)